5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine
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Overview
Description
5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine: is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-(pyridin-2-yl)pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new ligands for coordination chemistry and catalysis .
Biology and Medicine: This compound has shown potential in the development of anti-inflammatory, antiviral, and anticancer agents. Its derivatives have been studied for their ability to inhibit various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the agrochemical industry for the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes that regulate cell division and growth . This inhibition can lead to the suppression of tumor growth in cancer therapy .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative used in similar synthetic applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core, used as a kinase inhibitor in cancer research.
Pyrrolo[2,3-d]pyrimidine: Known for its multi-targeted kinase inhibition and potential as an anticancer agent.
Uniqueness: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is unique due to its dual halogenation, which provides a versatile platform for further functionalization. This dual halogenation allows for selective substitution reactions, making it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
Molecular Formula |
C9H5BrClN3 |
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Molecular Weight |
270.51 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5BrClN3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H |
InChI Key |
FHNZEMIPAUWADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Br |
Origin of Product |
United States |
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